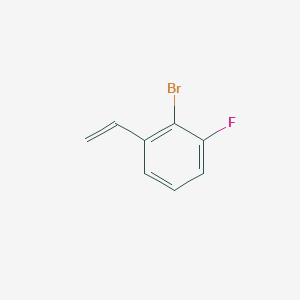

2-Bromo-3-fluorostyrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3-fluorostyrene (2-Br-3-FS) is a synthetic organic compound that is widely used in scientific research. It is a monomer that can be used to create polymers and copolymers materials, and it is also used in the synthesis of various compounds. 2-Br-3-FS is a versatile compound that can be used in a variety of applications, including drug synthesis, polymer synthesis, and catalysis.

Aplicaciones Científicas De Investigación

Synthesis Applications

- Radical Nitration-Debromination : A method for synthesizing 2-fluoro-2-nitrostyrenes involves radical nitration of 2-bromo-2-fluorostyrenes, yielding α-fluoro-nitroalkenes as Z-isomers. This method is highly efficient and broad in scope, offering a versatile approach for creating various fluorinated products (Motornov et al., 2017).

Polymer Science

- Copolymers with 4-Fluorostyrene : Novel copolymers involving ring-substituted 2-phenyl-1,1-dicyanoethylenes, including 2-bromo and 2-fluorostyrene, demonstrate unique thermal properties and structural characteristics. These copolymers exhibit high glass transition temperatures and potential for advanced material applications (Kharas et al., 2010).

Photodegradation Studies

- Photodegradation of Fluorostyrene Polymers : The study of photodegradation in various fluorostyrene polymers, such as poly(p-fluorostyrene), provides insights into the stability and degradation pathways of these materials, crucial for their application in different environmental conditions (Weir & Milkie, 1979).

Chemical Synthesis and Reactivity

- Diels-Alder Reactions : α-Fluorostyrenes synthesized from β-naphth-l-yl fluorostyrenes, including those with bromo and fluoro substitutions, are used in [4+2]-cycloadditions, highlighting their reactivity in crucial synthetic pathways (Ernet & Haufe, 1996).

Nanoparticle and Polymer Synthesis

- Synthesis of Enhanced Brightness Nanoparticles : Utilizing halogenated styrenes, including 2-fluorostyrene, in the creation of nanoparticles with adjustable molecular weights and high fluorescence emission, showcases their potential in the development of advanced materials and sensors (Fischer, Baier, & Mecking, 2013).

Molecular Structure Analysis

- Structural and Conformational Analysis : Studies on the molecular structure and conformation of 2-fluorostyrene molecules, including their stability and rotational barriers, contribute to a deeper understanding of their chemical behavior and potential applications (Teixeira-Dias & Ribeiro-Claro, 1992).

Propiedades

IUPAC Name |

2-bromo-1-ethenyl-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-4-3-5-7(10)8(6)9/h2-5H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKAGDPURTUXDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=CC=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2962458.png)

![6-(2-(2-chlorophenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2962462.png)

![5-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2962465.png)

![(2-Methylsulfanylpyridin-4-yl)-[2-[(E)-2-thiophen-2-ylethenyl]azepan-1-yl]methanone](/img/structure/B2962472.png)

![5-Fluoro-2-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2962473.png)

![4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2962474.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one](/img/structure/B2962476.png)

![5-hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2962477.png)

![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2962478.png)

![1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2962479.png)